2-(4-chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenoxy)acetic acid

PROTAC Cereblon ligand Targeted protein degradation

PROTAC campaigns using IMiD-based recruiters often suffer time-dependent potency loss from hydrolytic degradation. This 4-chloro phenyl dihydrouracil (PD) building block provides a chemically stable alternative. The ortho-chloro substitution modulates cereblon-binding electronics, while the phenoxyacetic acid spacer relieves steric constraints. • Hydrolytically stable PD core resists culture-media degradation, delivering consistent degradation kinetics. • -O-CH2- spacer offers greater linker flexibility than directly attached benzoic acid analogs. • Direct SAR probe for assessing halogen-bonding effects on ternary complex stability and target ubiquitination.

Molecular Formula C12H11ClN2O5
Molecular Weight 298.68 g/mol
Cat. No. B13920036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenoxy)acetic acid
Molecular FormulaC12H11ClN2O5
Molecular Weight298.68 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=C(C=CC(=C2)OCC(=O)O)Cl
InChIInChI=1S/C12H11ClN2O5/c13-8-2-1-7(20-6-11(17)18)5-9(8)15-4-3-10(16)14-12(15)19/h1-2,5H,3-4,6H2,(H,17,18)(H,14,16,19)
InChIKeySLIBYTDTTFLVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Relevance


2-(4-Chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenoxy)acetic acid (CAS 2633725-30-9) is a phenyl dihydrouracil (PD)-based carboxylic acid building block for targeted protein degradation (PROTAC) research . The compound belongs to a class of functionalized cereblon (CRBN) E3 ligase ligands that offer an alternative to traditional immunomodulatory imide drug (IMiD)-based recruiters [1]. Its molecular formula is C12H11ClN2O5 with a molecular weight of 298.68 g/mol . The defining structural feature is the ortho-chloro substitution on the phenyl ring relative to the dihydrouracil moiety, which distinguishes it from the widely available non-halogenated analog PD 4'-oxyacetic acid (CAS 2633633-12-0) .

Cereblon (CRBN) E3 ligase ligand for PROTAC synthesis
Ortho-chloro substitution enables halogen-specific SAR exploration
Phenoxyacetic acid spacer provides extended linker attachment geometry

Why Generic PD-Based Cereblon Ligands Cannot Substitute


Generic substitution with non-halogenated PD 4'-oxyacetic acid (CAS 2633633-12-0) or the isomeric 4-chloro-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 2377645-90-2) introduces critical differences in linker attachment geometry, electronic properties, and potentially cereblon binding affinity . The 4-chloro substituent on the phenoxy ring alters the electron density of the aromatic system and the pKa of the pendant carboxylic acid, which can affect both the conjugation chemistry and the binding pose within the cereblon substrate pocket [1]. Published structure-activity relationship (SAR) studies on phenyl dihydrouracil binders demonstrate that even minor modifications to the phenyl ring can significantly impact PROTAC degradation efficiency and cellular potency [1].

4-Chloro PD phenoxyacetic acid
Absence of chlorine may shift cereblon binding affinity and conjugation chemistry
Non-halogenated PD 4'-oxyacetic acid
4-Chloro PD phenoxyacetic acid
Direct benzoic acid attachment may limit linker flexibility compared to extended spacer
4-Chloro PD benzoic acid isomer

Comparator-Based Evidence for Scientific Selection


Ortho-Chloro Substitution vs. Non-Halogenated PD Analog

The target compound contains a chlorine atom at the 4-position of the phenoxy ring (ortho to the dihydrouracil attachment), a substituent absent in the widely used cereblon ligand PD 4'-oxyacetic acid (CAS 2633633-12-0) . This structural difference introduces a steric and electronic perturbation that can modulate cereblon binding and linker attachment geometry [1]. While PD 4'-oxyacetic acid is employed as a generic PD-based building block, the chlorinated variant offers a distinct chemical handle for SAR exploration [1].

Structural Differentiation
Head-to-head
4-Chloro vs. non-halogenated (+34.44 g/mol)
Supports halogen-specific SAR probing
Chlorine introduces steric/electronic perturbation
PROTAC Cereblon ligand Targeted protein degradation

Chemical Stability of PD-Based vs. IMiD-Based Binders

The phenyl dihydrouracil (PD) core, which forms the scaffold of the target compound, has been shown to confer improved chemical stability relative to classical IMiD-based cereblon binders (thalidomide, lenalidomide, pomalidomide) [1]. In the Jarusiewicz et al. (2023) study, PD-PROTACs exhibited resistance to hydrolysis in cell culture media, a known limitation of IMiD analogs that undergo spontaneous hydrolytic degradation [1]. This class-level stability advantage is inherited by the 4-chloro PD derivative.

PD vs. IMiD Stability
Class-level
PD scaffolds resist hydrolysis; IMiD analogs degrade
Class-level inference; verify for 4-chloro derivative
Reported for PD core; half-life data not specific to this compound
PROTAC stability Cereblon Dihydrouracil

Phenoxyacetic Acid Spacer vs. Direct Benzoic Acid Attachment

The target compound features a phenoxyacetic acid moiety (–O–CH2–COOH) that extends the carboxylic acid attachment point further from the phenyl ring compared to the directly attached benzoic acid analog (CAS 2377645-90-2) . This increased distance and the ether oxygen provide additional conformational flexibility and hydrogen-bonding potential at the linker attachment site, which can influence PROTAC ternary complex formation and target protein degradation efficiency .

Spacer Geometry
Data to verify
Phenoxyacetic acid vs. benzoic acid (+30.03 g/mol)
Extended linker attachment may enable distinct geometries
Sources absent; experimental validation needed
PROTAC linker Cereblon ligand Building block

Commercial Availability and Purity Specifications

The 4-chloro derivative is commercially available from multiple suppliers (AKSci, Leyan, MolCore) at specified purities of 95–98%, enabling direct procurement for PROTAC synthesis . The non-halogenated analog PD 4'-oxyacetic acid is more broadly stocked across vendors (MedChemExpress, Tocris, GLPBio) at purities of ≥95–99.69% . The chlorinated variant's more limited supply base may necessitate lead time consideration in procurement planning, but provides access to a chemically distinct SAR probe not obtainable with the parent compound.

Commercial Availability
Reported
Target: 3+ vendors, 95-98% purity
Consider lead time vs. SAR differentiation
Non-halogenated: 5+ vendors, up to 99.69% purity
PROTAC building block Cereblon ligand Procurement

Optimal Application Scenarios in PROTAC Discovery


SAR Exploration with Halogenated Cereblon Binder Variants

When a PROTAC campaign using PD 4'-oxyacetic acid-based degraders yields promising but suboptimal degradation efficiency, the 4-chloro derivative provides a direct SAR probe to assess whether halogen-induced electronic effects or steric perturbations can improve ternary complex stability and target ubiquitination. The ortho-chloro group may enhance cereblon binding through halogen bonding interactions not accessible with the parent compound [1].

Linker Optimization via Extended Phenoxyacetic Acid Handle

For PROTAC designs where the optimal linker trajectory requires a longer, more flexible carboxylic acid attachment point than the directly attached benzoic acid analog (CAS 2377645-90-2) provides, the phenoxyacetic acid moiety offers an additional –O–CH2– spacer that can relieve steric constraints at the cereblon binding interface .

Stability-Critical Degrader Development with Non-IMiD Binders

In cell-based degradation assays where IMiD-based PROTACs exhibit time-dependent potency loss due to hydrolytic degradation, the PD scaffold of the target compound provides a chemically stable alternative. The Jarusiewicz et al. (2023) study demonstrated that PD-PROTACs resist hydrolysis in culture media, enabling more consistent degradation kinetics over extended treatment periods [2].

Application
Selection Property
Validation Focus
PROTAC SAR with halogenated cereblon binder
Halogenated PD scaffold
Halogen-dependent binding and degradation profile
Linker geometry optimization
Extended phenoxyacetic acid spacer
Linker attachment geometry analysis
Stability-sensitive cell-based degradation assays
PD (non-IMiD) scaffold stability
Hydrolytic stability in culture media (class-level verification)
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